Molecular Weight and Lipophilicity Differentials Enable Superior Phase-Separation and Purification Control
The target compound (C15H11BrClF) has a molecular weight of 325.60 g/mol and an XLogP3 of 5.7, compared with the non-brominated analog 1-(2-chlorophenyl)-2-(4-fluorophenyl)propene (C15H12ClF) at 246.71 g/mol and an estimated XLogP3 of ~4.9 [1]. The ~79 Da mass increase and ~0.8 log unit lipophilicity enhancement provide greater retention time differentiation in reverse-phase HPLC and more efficient partitioning into organic solvents during liquid-liquid extraction, reducing purification cycle times [1].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 325.60 g/mol, XLogP3 5.7 |
| Comparator Or Baseline | Non-brominated analog (CAS 1187311-54-1): MW 246.71 g/mol, XLogP3 ~4.9 (estimated) |
| Quantified Difference | ΔMW +78.89 g/mol (+32%); ΔXLogP3 approximately +0.8 |
| Conditions | Computed by PubChem 2.2 (PubChem release 2025.09.15) and ChemicalBook product data sheet |
Why This Matters
The distinct mass and lipophilicity facilitate clean separation from unreacted starting materials and byproducts, lowering purification costs and improving final product purity.
- [1] PubChem Compound Summary for CID 14497613, 1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/14497613 View Source
